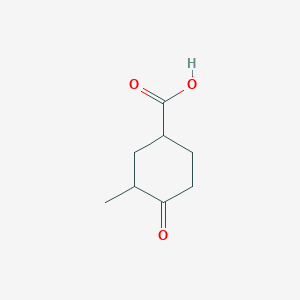
3-Methyl-4-oxocyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-oxocyclohexanecarboxylic acid is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 . It is a derivative of cyclohexanone, where one of the hydrogens at position 4 is substituted by a carboxylic acid group .
Molecular Structure Analysis
The InChI code for 3-Methyl-4-oxocyclohexanecarboxylic acid is1S/C8H12O3/c1-5-4-6 (8 (10)11)2-3-7 (5)9/h5-6H,2-4H2,1H3, (H,10,11) . This indicates the specific arrangement of atoms in the molecule and can be used to generate a 3D model of the molecule. Chemical Reactions Analysis
While specific chemical reactions involving 3-Methyl-4-oxocyclohexanecarboxylic acid are not available, it’s important to note that carboxylic acids typically undergo reactions such as esterification, decarboxylation, and reduction.Physical And Chemical Properties Analysis
3-Methyl-4-oxocyclohexanecarboxylic acid is a solid substance with a melting point of 91-95°C .Applications De Recherche Scientifique
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation process involves methyl 3- and 4-oxocyclohexanecarboxylates, which yield hexanolides. This indicates a role for 3-Methyl-4-oxocyclohexanecarboxylic acid in organic synthesis, particularly in oxidation reactions (Hubert & Starcher, 1968).
Synthesis of Aminomethylcyclohexanecarboxylic Acid Derivatives
Research on synthesizing aminomethylcyclohexanecarboxylic acid derivatives from 2-methyl-4-oxocyclohexanecarboxylic acid highlights its potential in medicinal chemistry, particularly in developing antiplasmin drugs (Isoda, 1979).
Birch Reduction for Specific Oxocyclohexene Carboxylic Acids
Methyl 3-oxo-1-cyclohexenecarboxylate, a product of the Birch reduction of m-anisic acid, indicates that 3-Methyl-4-oxocyclohexanecarboxylic acid can be involved in producing specific organic compounds (Webster & Silverstein, 1987).
Role in Microbial Metabolism
Corynebacterium cyclohexanicum utilizes 4-oxocyclohexanecarboxylic acid, suggesting a biological role for similar compounds in microbial metabolic pathways (Obata, Uebayasi, & Kaneda, 1988).
Photochemical Studies
Studies on the photo-induced addition of acetic acid to cyclohexene derivatives, including methyl 3-cyclohexene-1-carboxylate, highlight its utility in understanding photochemical reactions and synthesizing new chemical entities (Leong, Imagawa, Kimoto, & Kawanisi, 1973).
Safety And Hazards
The compound is associated with certain hazards. The GHS pictograms indicate that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
3-methyl-4-oxocyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5-4-6(8(10)11)2-3-7(5)9/h5-6H,2-4H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRPOQQKFJTUQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-oxocyclohexane-1-carboxylic acid | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

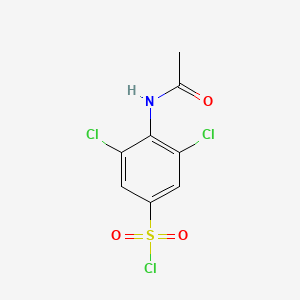
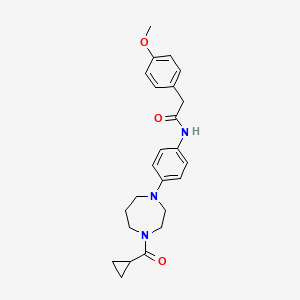
![2-[(3-Methylcyclopentyl)amino]propan-1-ol](/img/structure/B2805668.png)
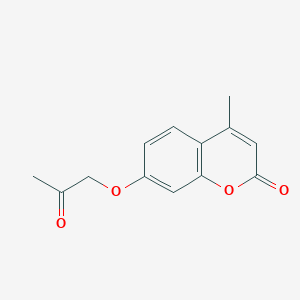
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B2805670.png)
![2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2805671.png)
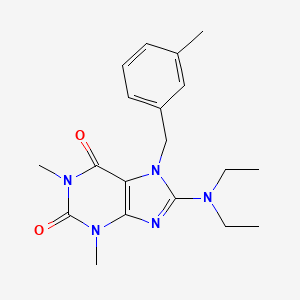
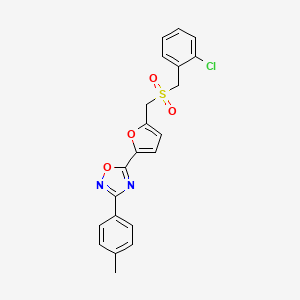
![N-(3,5-difluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2805678.png)
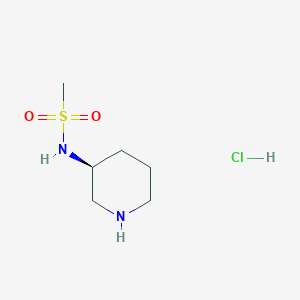
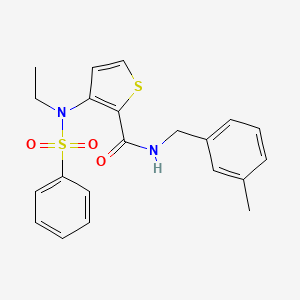
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(3,4-dihydro-2H-chromen-2-yl)methanone](/img/structure/B2805683.png)
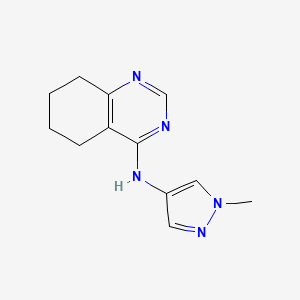
![5,6,7,8-Tetrahydrocinnolin-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2805686.png)